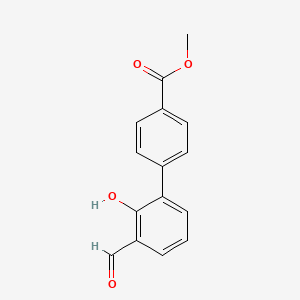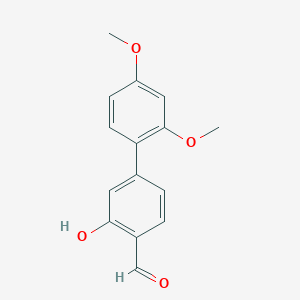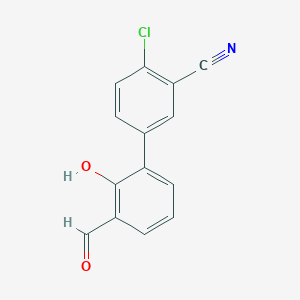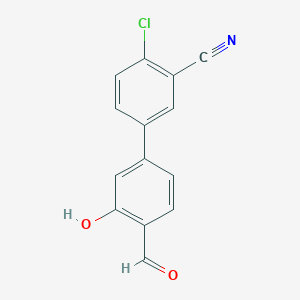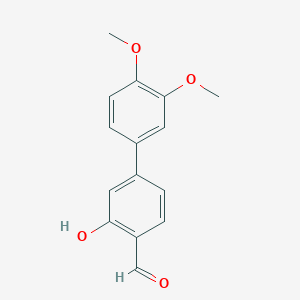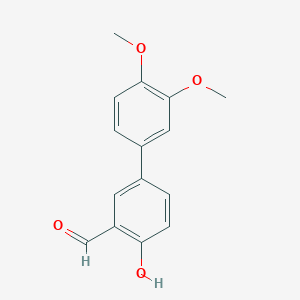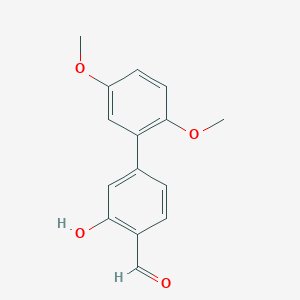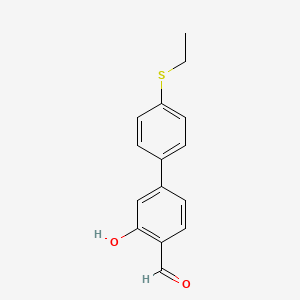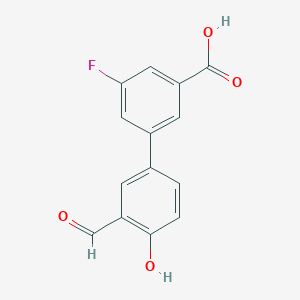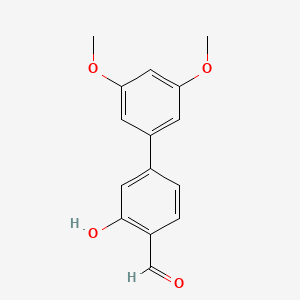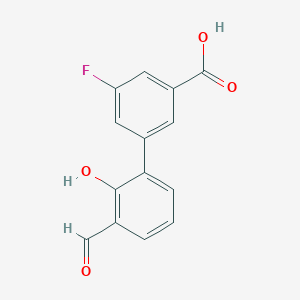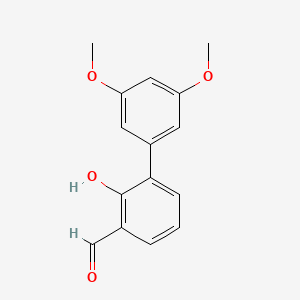
6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-FDP) is a synthetic phenolic compound derived from the condensation of 3,5-dimethoxybenzaldehyde and formic acid. It has been extensively studied in recent years due to its potential applications in scientific research and biomedical applications.
Wissenschaftliche Forschungsanwendungen
6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been studied extensively in recent years due to its potential applications in scientific research and biomedical applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, as a fluorescent dye for imaging, and as a marker for tracking metabolic pathways. Additionally, it has been used to study the structure-activity relationship of various drugs, and to study the effects of drugs on biological systems.
Wirkmechanismus
The mechanism of action of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of various enzymes, including tyrosinase and cytochrome P450. Additionally, it has been shown to interact with various proteins, including the cytoplasmic domain of the human transferrin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the growth of several types of cancer cells, and to induce cell death in some types of cancer cells. Additionally, it has been shown to inhibit the growth of bacteria, and to induce apoptosis in some types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it has a wide range of applications, including enzyme assays, organic synthesis, imaging, and drug development. The main limitation of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is its lack of selectivity, as it can interact with various proteins and enzymes.
Zukünftige Richtungen
There are many potential future directions for the study of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its effects on various types of cells and organisms, and its potential applications in drug development. Additionally, further research into its interactions with various proteins and enzymes could lead to the development of more selective compounds. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% begins with the condensation of 3,5-dimethoxybenzaldehyde and formic acid in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. This reaction produces a yellow-green solution of 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in water. The solution is then filtered to remove any impurities, and the 6-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-11(7-13(8-12)19-2)14-5-3-4-10(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBVFZFRCVLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685246 |
Source


|
| Record name | 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-05-4 |
Source


|
| Record name | 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

